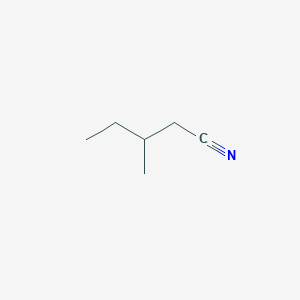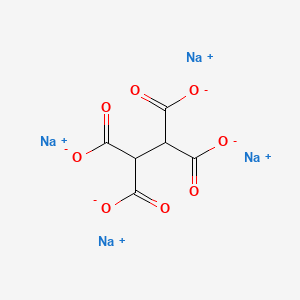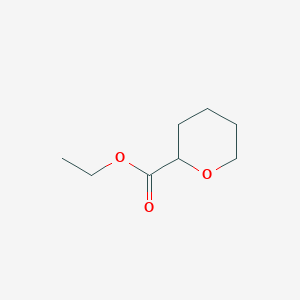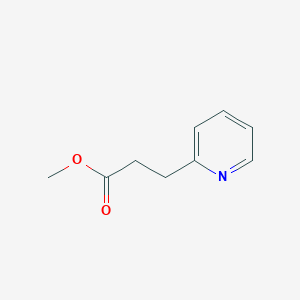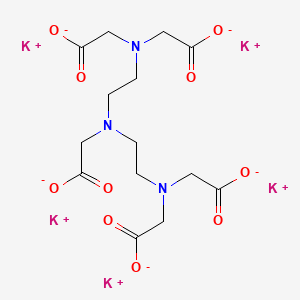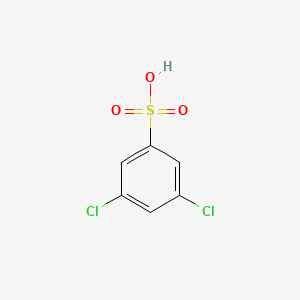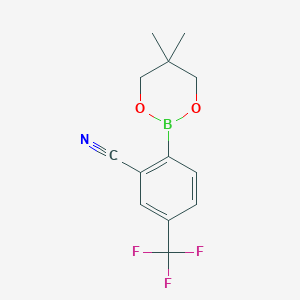
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile, commonly known as DMBT, is an organic compound that has been extensively studied for its potential applications in scientific research. DMBT is a boron-containing compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. DMBT is also a promising material for the synthesis of other compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Catalysis
The investigation into the oxidation state of cobalt corroles in catalytic reduction of dioxygen revealed insights into efficient catalyst systems for chemical reactions. These systems utilized various cobalt corroles with bulky substituents, examining their catalytic activity and redox properties in nonaqueous media, including benzonitrile environments. The study provided a foundation for understanding the catalytic behavior of such compounds in different solvents and their potential applications in synthesis and catalysis (Kadish et al., 2008).
Organic Electronics and Fluorophores
Research into D–π–A–π–D dyes incorporating a 1,3,2‐dioxaborine cycle within the polymethine chain highlighted the significant impact of nitrile groups on the acidity of methyl groups, facilitating cyanine condensation. These dyes exhibit intense absorption and fluorescence in the red and NIR region, indicating their potential application in organic electronics and as fluorophores for scientific and industrial purposes (Polishchuk et al., 2018).
High Voltage Lithium Ion Batteries
The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium ion batteries demonstrated significant improvements in cyclic stability and capacity retention. This novel additive forms a protective film on the cathode surface, preventing electrolyte oxidation decomposition and enhancing battery performance (Huang et al., 2014).
Fluorination Reactions
The trifluoromethylation of esters, aldehydes, and ketones using (trifluoromethyl)trimethylsilane catalyzed by cesium fluoride was explored, highlighting the method's efficiency in introducing trifluoromethyl groups into various substrates. This reaction is significant for synthesizing trifluoromethylated organic compounds, which are valuable in medicinal chemistry and materials science (Singh et al., 1999).
Polymer Science
The synthesis of novel arylene ether polymers using 2-trifluoromethyl-activated bisfluoro monomers demonstrated the production of polymers with ultrahigh glass-transition temperatures and excellent solubility in organic solvents. These polymers' properties make them suitable for applications in high-performance materials, particularly in areas requiring thermal stability and optical transparency (Huang et al., 2007).
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXENOHERNTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468227 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
CAS RN |
883898-98-4 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883898-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





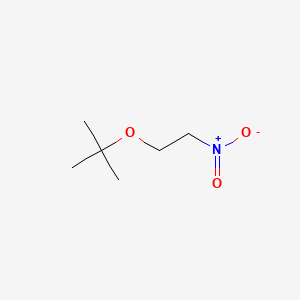


![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

